5,6,7-trimethoxy-1-methyl-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide 5,6,7-trimethoxy-1-methyl-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14987491
InChI: InChI=1S/C19H22N4O5S/c1-10-8-21-19(29-10)22-14(24)9-20-18(25)12-6-11-7-13(26-3)16(27-4)17(28-5)15(11)23(12)2/h6-8H,9H2,1-5H3,(H,20,25)(H,21,22,24)
SMILES:
Molecular Formula: C19H22N4O5S
Molecular Weight: 418.5 g/mol

5,6,7-trimethoxy-1-methyl-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14987491

Molecular Formula: C19H22N4O5S

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

5,6,7-trimethoxy-1-methyl-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide -

Specification

Molecular Formula C19H22N4O5S
Molecular Weight 418.5 g/mol
IUPAC Name 5,6,7-trimethoxy-1-methyl-N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]indole-2-carboxamide
Standard InChI InChI=1S/C19H22N4O5S/c1-10-8-21-19(29-10)22-14(24)9-20-18(25)12-6-11-7-13(26-3)16(27-4)17(28-5)15(11)23(12)2/h6-8H,9H2,1-5H3,(H,20,25)(H,21,22,24)
Standard InChI Key MCFYYNKJWARHQN-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(S1)NC(=O)CNC(=O)C2=CC3=CC(=C(C(=C3N2C)OC)OC)OC

Introduction

Synthesis Pathways

Although no direct synthesis protocol for this compound is provided in the results, general methods for synthesizing similar indole derivatives include:

  • Functionalization of Indole Rings: Methoxylation at specific positions using methyl iodide or dimethyl sulfate under basic conditions.

  • Amide Formation: Coupling reactions between an indole carboxylic acid derivative and an amine-containing thiazole moiety using coupling agents like carbodiimides (e.g., EDC or DCC).

  • Thiazole Synthesis: Constructed via Hantzsch thiazole synthesis or condensation reactions involving α-haloketones and thioureas.

Potential Activities

Indole derivatives with trimethoxy substitutions have been studied extensively for their pharmacological properties:

  • Anticancer Activity: Indoles are known to interact with cellular pathways such as apoptosis induction and cell cycle arrest.

  • Antimicrobial Properties: Thiazoles contribute to antibacterial and antifungal activities due to their ability to disrupt microbial enzymes.

  • Anti-inflammatory Effects: Methoxy-substituted indoles may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Related Research

Studies on structurally related compounds have demonstrated:

  • Docking studies indicating binding affinity to enzymes like LOX or kinases.

  • Promising results in in vitro cytotoxicity assays against cancer cell lines (e.g., HeLa, HCT116).

  • Antimicrobial screening revealing activity against Gram-positive and Gram-negative bacteria.

Analytical Characterization

To confirm the structure of such compounds, standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR for proton environments (e.g., methoxy protons at ~3.5 ppm).

    • 13C^{13}C-NMR for carbon skeleton confirmation.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z ~392 confirming molecular weight.

  • Infrared Spectroscopy (IR):

    • Peaks for amide (1650cm1\sim1650 \, \text{cm}^{-1}) and methoxy groups (28003000cm1\sim2800–3000 \, \text{cm}^{-1}).

  • X-ray Crystallography:

    • For definitive structural elucidation.

Applications and Future Directions

Given its structural features, this compound could be explored further for:

  • Drug Development:

    • Optimization as an anticancer agent targeting specific enzymes or receptors.

    • Evaluation as an anti-inflammatory or antimicrobial agent.

  • Molecular Docking Studies:

    • Computational modeling to predict binding affinity with biological targets.

  • Structure-Activity Relationship (SAR) Studies:

    • Systematic modification of functional groups to enhance potency or selectivity.

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